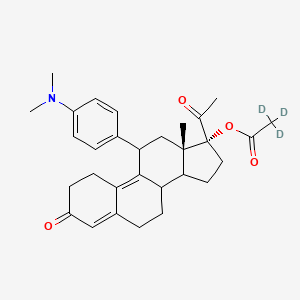
Ulipristal Acetate D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ulipristal Acetate D3 is a synthetic steroid compound used primarily for its selective progesterone receptor modulating properties. It is a derivative of 19-norprogesterone and is utilized in medical applications such as emergency contraception and the treatment of uterine fibroids. The compound is known for its ability to modulate the progesterone receptor, exhibiting both antagonistic and partial agonist activities depending on the tissue context .
Méthodes De Préparation
The synthesis of Ulipristal Acetate D3 involves several key steps:
Initial Synthesis: The process begins with the preparation of a key intermediate, which involves the reaction of a steroidal precursor with a methyl Grignard reagent or methyllithium. .
Intermediate Formation: The intermediate is then subjected to further reactions to form the final compound. .
Industrial Production: On an industrial scale, the synthesis is optimized for cost-effectiveness and efficiency. .
Analyse Des Réactions Chimiques
Ulipristal Acetate D3 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which are essential for modifying its functional groups and enhancing its biological activity.
Substitution Reactions: These reactions are used to introduce or replace functional groups, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Major Products: The primary products of these reactions are modified versions of this compound with enhanced or altered biological activities.
Applications De Recherche Scientifique
Ulipristal Acetate D3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ulipristal Acetate D3 involves its interaction with progesterone receptors:
Progesterone Receptor Modulation: The compound binds to progesterone receptors, acting as an antagonist or partial agonist depending on the tissue context
Inhibition of Ovulation: By modulating the progesterone receptor, this compound inhibits ovulation, making it effective as an emergency contraceptive
Molecular Targets and Pathways: The primary molecular targets are the progesterone receptors in the uterus, ovaries, and hypothalamus. .
Comparaison Avec Des Composés Similaires
Ulipristal Acetate D3 is compared with other selective progesterone receptor modulators:
Similar Compounds: Other compounds in this category include mifepristone and asoprisnil.
Propriétés
IUPAC Name |
[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25?,26?,27?,29-,30-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-QLQPVKORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)






![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)


![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

